

# Synthesis and characterization of Pyrazole N-Demethyl Sildenafil-d3

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## Compound of Interest

Compound Name: Pyrazole N-Demethyl Sildenafil-d3

CAS No.: 1185044-03-4

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Technical Monograph: Synthesis and Characterization of **Pyrazole N-Demethyl Sildenafil-d3**

CAS: 1185044-03-4 Chemical Name: 1-[[3-(6,7-Dihydro-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)-piperazine Document Type: Technical Execution Guide Version: 1.0

## Part 1: Executive Technical Context

1.1 The Target Entity **Pyrazole N-Demethyl Sildenafil-d3** is a highly specialized stable isotope-labeled internal standard. Unlike the primary metabolite N-desmethyl sildenafil (which involves demethylation at the piperazine ring), this molecule represents a structural analogue where the pyrazole ring nitrogen (N1) is demethylated (retaining the proton, -NH), while the piperazine ring bears a trideuteromethyl group (

).

1.2 Critical Utility in Bioanalysis In high-throughput LC-MS/MS assays, this compound serves two distinct roles:

- **Impurity Profiling:** It acts as a surrogate standard for quantifying "Impurity C" (Pyrazole N-demethyl sildenafil) in pharmaceutical substances, correcting for matrix effects and ionization suppression.
- **Metabolic Pathway Elucidation:** It aids in distinguishing metabolic cleavage sites between the pyrazole and piperazine rings during pharmacokinetic studies.

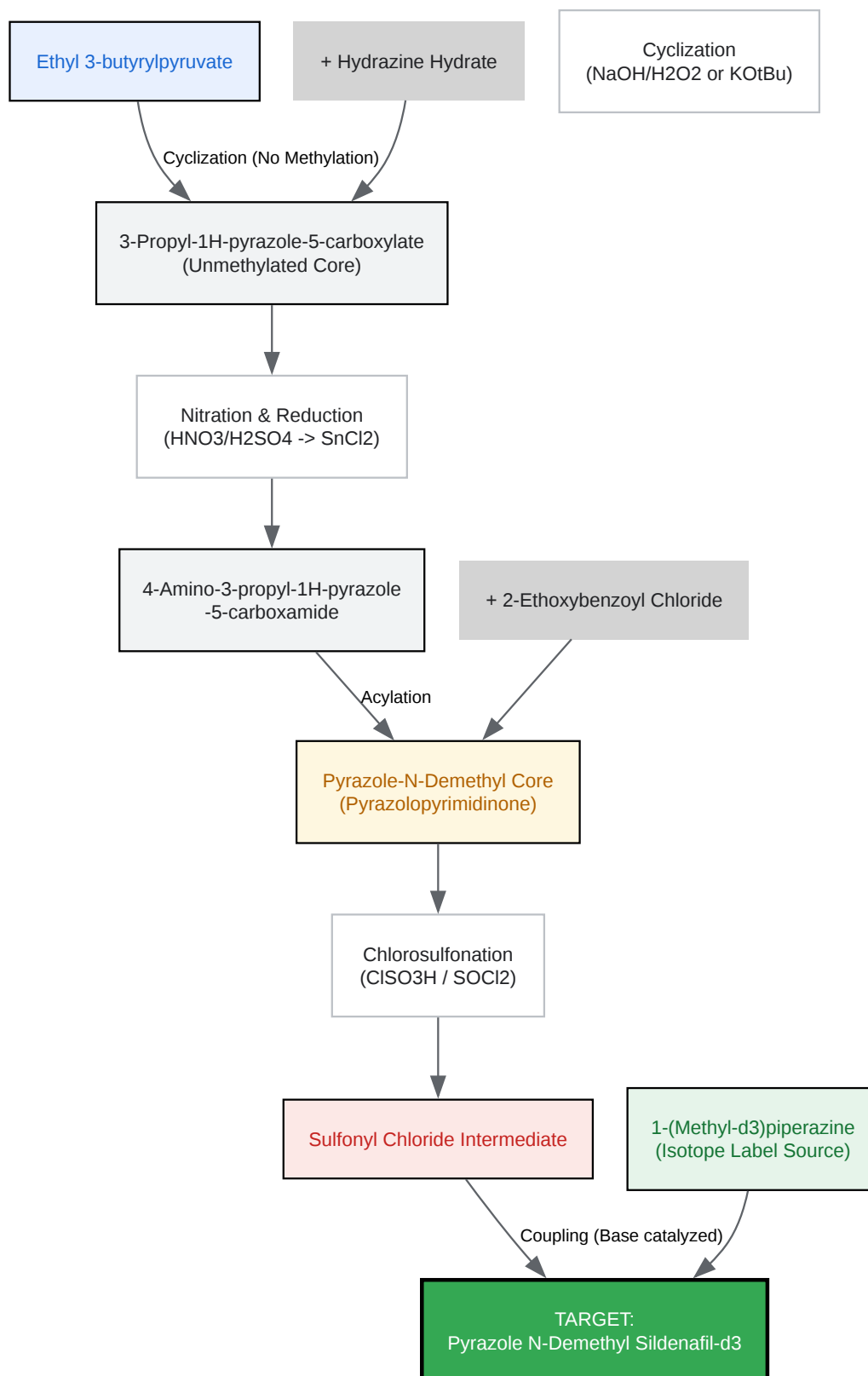
## Part 2: Strategic Synthesis Architecture

The synthesis requires a convergent approach. A linear synthesis is inefficient due to the lability of the pyrazole -NH proton during aggressive chlorosulfonation steps. The optimal strategy decouples the synthesis of the deuterated piperazine tail from the pyrazole-deficient core.

Retrosynthetic Logic:

- **Fragment A (The Core):** 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one. Note: This core lacks the N-methyl group found in Sildenafil.
- **Fragment B (The Label):** 1-(Methyl-d<sub>3</sub>)piperazine.
- **Coupling:** Nucleophilic substitution of the sulfonyl chloride by the deuterated amine.

## Visual Workflow: Synthesis Pathway



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Caption: Convergent synthesis route avoiding early-stage methylation to preserve the Pyrazole-NH functionality while introducing the d3-label via the piperazine moiety.

## Part 3: Detailed Experimental Protocols

### Preparation of Fragment B: 1-(Methyl-d3)piperazine

Rationale: While commercially available, in-house synthesis ensures high isotopic enrichment (>99 atom% D).

- Reagents: Piperazine (anhydrous), Iodomethane-d3 ( ), Acetone.
- Procedure:
  - Dissolve piperazine (5.0 eq) in acetone to favor mono-alkylation.
  - Add finely ground (1.2 eq).
  - Add (1.0 eq) dropwise at 0°C to suppress di-alkylation.
  - Stir at room temperature for 4 hours.
  - Purification: Filter solids. Evaporate solvent. Distill the residue. The large excess of piperazine ensures the mono-substituted product is the major species. Collect the fraction boiling at ~138°C.
  - QC Check:
    - NMR must show absence of the N-Methyl singlet at 2.2 ppm.

## Synthesis of Fragment A: The Sulfonyl Chloride Core

Critical Deviation: Standard Sildenafil synthesis methylates the pyrazole ring immediately after formation. Here, we omit the dimethyl sulfate step to retain the -NH.

### Step A: Pyrazole Formation

- React ethyl 3-butyrylpyruvate with hydrazine hydrate in acetic acid.
- Result: Ethyl 3-propyl-1H-pyrazole-5-carboxylate.
- Note: Without the methyl group, this intermediate exists as a tautomeric mixture.

### Step B: Construction of the Pyrimidinone

- Hydrolysis/Nitration: Hydrolyze the ester (NaOH), then nitrate using fuming /conc. at 60°C.
- Amide Formation: Convert acid to acid chloride ( ), then treat with to yield 4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
- Reduction: Hydrogenation ( ) or reduction yields the amino-amide.
- Acylation: React with 2-ethoxybenzoyl chloride in TEA/DCM.
- Cyclization: Reflux in ethanol with NaOH and (oxidative cyclization) to close the pyrimidinone ring.
  - Intermediate: 5-(2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

### Step C: Chlorosulfonation

- Reagents: Chlorosulfonic acid ( ), Thionyl chloride ( ).<sup>[1]</sup>
- Protocol:
  - Cool (excess) to 0°C.
  - Add the Pyrimidinone intermediate portion-wise.
  - Allow to warm to RT, then heat to 25°C for 2 hours.
  - Add (2 eq) to convert any sulfonic acid byproducts to the chloride.
  - Quench: Pour onto crushed ice carefully. Filter the precipitated sulfonyl chloride immediately.
  - Stability Warning: The sulfonyl chloride is unstable in water; proceed immediately to coupling.

## Final Coupling (The Target Synthesis)

- Suspend the fresh sulfonyl chloride (Fragment A) in dry DCM.
- Add TEA (3.0 eq) as a proton scavenger.
- Add 1-(Methyl-d3)piperazine (Fragment B, 1.1 eq) dropwise at 0°C.
- Stir at RT for 2 hours.
- Workup: Wash with water, brine, dry over

- Purification: Flash chromatography (DCM:MeOH 95:5). The product is less polar than the di-acidic byproducts.

## Part 4: Characterization & Validation

To ensure the integrity of the "Pyrazole N-Demethyl" structure (verifying the methyl is missing from the pyrazole and present as d3 on the piperazine), the following criteria must be met.

### NMR Spectroscopy Specification

Nucleus	Feature	Expected Signal	Interpretation
1H-NMR	Pyrazole N-Me	ABSENT	In standard Sildenafil, a singlet appears at ~4.16 ppm. Its absence confirms Pyrazole N-Demethylation.[2]
1H-NMR	Pyrazole N-H	Broad singlet >13 ppm	Confirms the free NH on the pyrazole ring.
1H-NMR	Piperazine N-Me	ABSENT	The protons are replaced by Deuterium.
13C-NMR	Piperazine N-C	Septet at ~46 ppm	Carbon coupled to three Deuterium atoms ( ).

### Mass Spectrometry (LC-MS/MS)

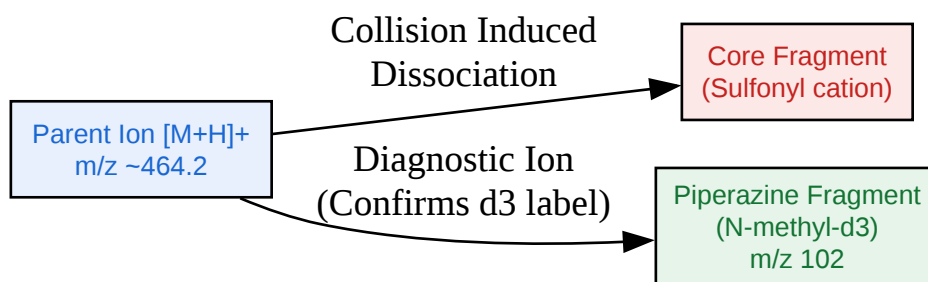
Fragmentation Logic: Unlike Sildenafil (MW 474.5), the target (MW 463.57) will show a specific mass shift.

- Parent Ion:

(approx).

- Key Fragment: Cleavage of the sulfonyl bond usually yields the piperazine moiety.
  - Standard Sildenafil Piperazine fragment:  
99.
  - Target Fragment:  
102 (N-methyl-d3-piperazine).

DOT Diagram: MS Fragmentation Pathway



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Caption: Diagnostic fragmentation showing the retention of the d3 label on the piperazine ring, distinguishing it from pyrazole-labeled isomers.

## Part 5: Storage and Stability

- Hygroscopicity: The Pyrazole-NH moiety increases hydrogen bonding capability compared to Sildenafil. The solid is likely hygroscopic.
- Storage: Store at -20°C under Argon.
- Solution Stability: Stable in DMSO/Methanol for 1 week at 4°C. Avoid acidic aqueous solutions for prolonged periods to prevent sulfonamide hydrolysis.

## References

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- To cite this document: BenchChem. [Synthesis and characterization of Pyrazole N-Demethyl Sildenafil-d3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564379/docs#synthesis-and-characterization-of-pyrazole-n-demethyl-sildenafil-d3>]

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